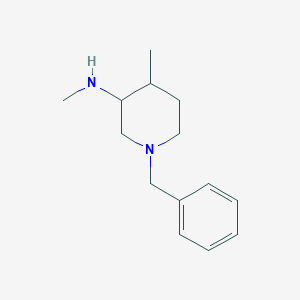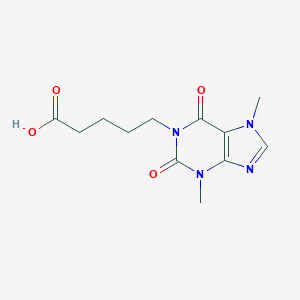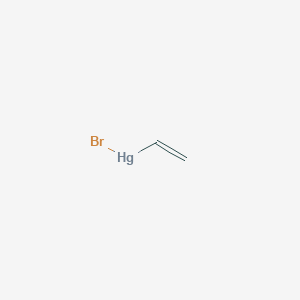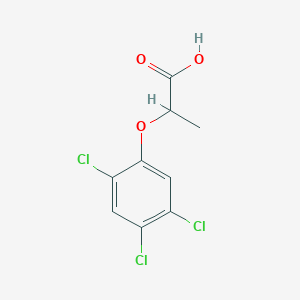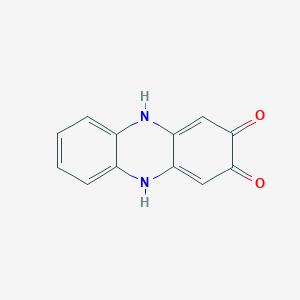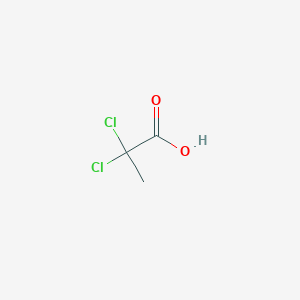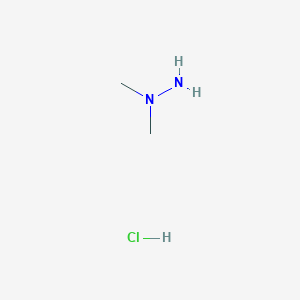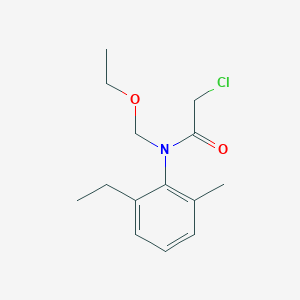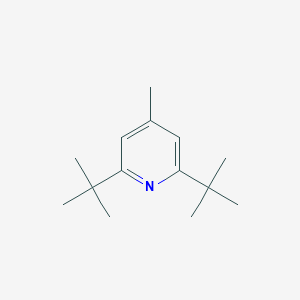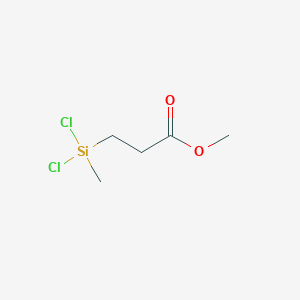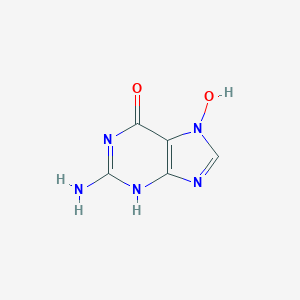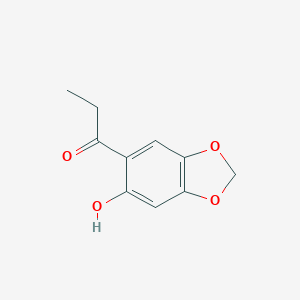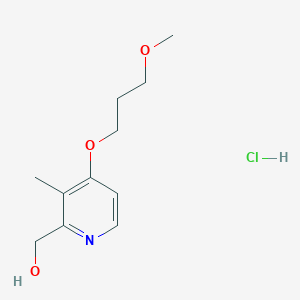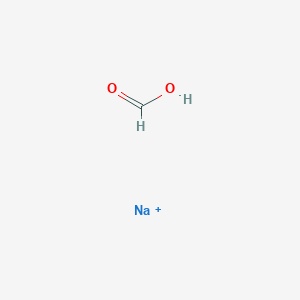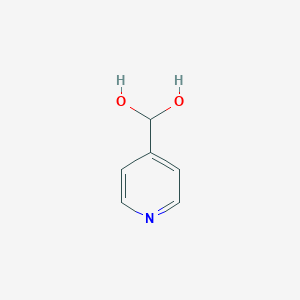
Pyridin-4-ylmethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-ylmethanediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as 4-pyridylmethanediol or 4-Py-MDO. This compound has a unique structure that makes it an important building block for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Pyridin-4-ylmethanediol has numerous scientific research applications. It is used as a building block for the synthesis of various organic compounds. It is also used in the preparation of chelating agents, which are used in the treatment of metal poisoning. Pyridin-4-ylmethanediol is also used in the preparation of fluorescent probes, which are used in biological imaging. Additionally, Pyridin-4-ylmethanediol is used in the preparation of drugs that target cancer cells.
Mecanismo De Acción
The mechanism of action of Pyridin-4-ylmethanediol is not well understood. However, it is believed to act as a chelating agent, which means that it can bind to metal ions and remove them from the body. Pyridin-4-ylmethanediol may also act as an antioxidant, which means that it can protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Pyridin-4-ylmethanediol has been shown to have various biochemical and physiological effects. It has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells. Pyridin-4-ylmethanediol has also been found to have anti-inflammatory properties, as it can reduce inflammation in the body. Additionally, Pyridin-4-ylmethanediol has been found to have neuroprotective properties, as it can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Pyridin-4-ylmethanediol is its versatility. It can be used as a building block for the synthesis of various organic compounds, and it has numerous scientific research applications. However, one of the limitations of Pyridin-4-ylmethanediol is its toxicity. It can be toxic if ingested or inhaled, and it should be handled with care in the laboratory.
Direcciones Futuras
There are numerous future directions for research on Pyridin-4-ylmethanediol. One area of research is the development of new drugs that target cancer cells. Pyridin-4-ylmethanediol has shown promise in this area, and further research could lead to the development of new cancer treatments. Another area of research is the development of new chelating agents. Pyridin-4-ylmethanediol has been used as a chelating agent, but further research could lead to the development of more effective chelating agents. Additionally, research could be conducted to better understand the mechanism of action of Pyridin-4-ylmethanediol, which could lead to the development of new drugs and therapies.
In conclusion, Pyridin-4-ylmethanediol is a versatile compound that has numerous scientific research applications. It is used as a building block for the synthesis of various organic compounds, and it has potential applications in the treatment of metal poisoning, cancer, and other diseases. Further research is needed to better understand the mechanism of action of Pyridin-4-ylmethanediol and to develop new drugs and therapies.
Métodos De Síntesis
Pyridin-4-ylmethanediol can be synthesized using different methods. One of the most common methods is the reaction of pyridine-4-carboxaldehyde with formaldehyde in the presence of a base catalyst. This reaction results in the formation of Pyridin-4-ylmethanediol. Another method involves the reaction of pyridine-4-carboxylic acid with formaldehyde in the presence of a reducing agent. This method also leads to the formation of Pyridin-4-ylmethanediol.
Propiedades
Número CAS |
19322-72-6 |
|---|---|
Nombre del producto |
Pyridin-4-ylmethanediol |
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
pyridin-4-ylmethanediol |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-1-3-7-4-2-5/h1-4,6,8-9H |
Clave InChI |
MWSYYKKFGBHLTN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(O)O |
SMILES canónico |
C1=CN=CC=C1C(O)O |
Sinónimos |
Methanediol, 4-pyridinyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



